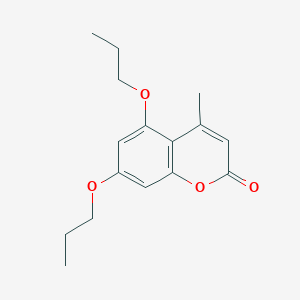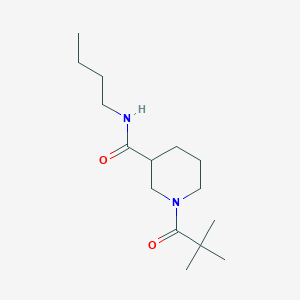
4-methyl-5,7-dipropoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-methyl-5,7-dipropoxy-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically requires the use of phenols and β-keto esters in the presence of a strong acid catalyst. The reaction conditions often involve elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using mechanochemical methods. These methods involve the use of high-speed ball mills to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5,7-dipropoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-methyl-5,7-dipropoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-5,7-dipropoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the presence of the chromenone moiety, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize biological processes .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: This compound is also a member of the chromenone family and is used as a fluorescent probe in biophysical research.
4-hydroxycoumarin: Known for its anticoagulant properties, this compound is structurally similar but has different applications in medicine.
Uniqueness
4-methyl-5,7-dipropoxy-2H-chromen-2-one stands out due to its unique combination of propoxy groups at positions 5 and 7, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-methyl-5,7-dipropoxychromen-2-one |
InChI |
InChI=1S/C16H20O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
XBGADVHHQLNYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4-oxobutyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11154514.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11154516.png)
![9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11154523.png)

![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone](/img/structure/B11154530.png)
![N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11154536.png)
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B11154537.png)
![9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11154543.png)
![ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154544.png)
![ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154551.png)
![7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154554.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11154556.png)
![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154559.png)
![N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11154575.png)
